A Technical Guide to 4-Chloro-2-[(methylamino)methyl]phenol: Synthesis, Characterization, and Potential Applications
A Technical Guide to 4-Chloro-2-[(methylamino)methyl]phenol: Synthesis, Characterization, and Potential Applications
This document provides an in-depth technical overview of 4-Chloro-2-[(methylamino)methyl]phenol, a substituted phenolic compound with potential utility as a chemical intermediate and scaffold in synthetic and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a robust and logical synthetic pathway, and its expected analytical signature. The guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into its handling and potential.
Molecular Identity and Structure
4-Chloro-2-[(methylamino)methyl]phenol is classified as a Mannich base, derived from the aminoalkylation of 4-chlorophenol. This structural motif, incorporating a phenolic hydroxyl group, a secondary amine, and a halogenated aromatic ring, presents multiple reactive sites for further chemical elaboration.
-
IUPAC Name: 4-Chloro-2-[(methylamino)methyl]phenol
-
CAS Number: 38926-77-1[1]
Caption: Chemical Structure of 4-Chloro-2-[(methylamino)methyl]phenol.
Physicochemical Properties
Experimental data for this specific molecule is not widely published. The following table summarizes key physical and chemical properties, largely based on computational models and data from analogous structures. Researchers should perform their own characterization for definitive values.
| Property | Value / Description | Source / Rationale |
| Physical State | Expected to be a solid at room temperature. | Based on similar substituted phenols and Mannich bases.[1] |
| Melting Point (°C) | Not available. | Requires experimental determination. |
| Boiling Point (°C) | Not available. | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in alcohols, DMSO, DMF. | The phenolic and amine groups provide some polarity, but the chlorinated benzene ring confers hydrophobicity. |
| pKa (Phenolic OH) | ~9-10 | Estimated based on 4-chlorophenol (pKa ~9.4), with minor influence from the ortho-substituent. |
| pKa (Ammonium ion) | ~9-10 | Estimated based on typical secondary benzylic amines. |
Synthesis and Purification: The Mannich Reaction
The most direct and logical synthetic route to 4-Chloro-2-[(methylamino)methyl]phenol is the Mannich reaction. This three-component condensation involves an active hydrogen compound (4-chlorophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (methylamine).[3][4]
Reaction Mechanism and Rationale
The reaction proceeds via two primary stages:[5]
-
Iminium Ion Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under reaction conditions forms the highly electrophilic N-methylmethaniminium (or methyliminium) ion. Using the hydrochloride salt of the amine is common to maintain acidic conditions that favor this step.[6]
-
Electrophilic Aromatic Substitution: The 4-chlorophenol ring is activated towards electrophilic attack by the hydroxyl group, primarily at the ortho positions. The phenol (or more likely, the more nucleophilic phenoxide) attacks the iminium ion, forming the C-C bond at the position ortho to the hydroxyl group and yielding the final product.
Caption: General workflow for the Mannich synthesis of the title compound.
Self-Validating Experimental Protocol
This protocol is a representative methodology. The causality for each step is explained to ensure reproducibility and understanding.
-
Objective: To synthesize 4-Chloro-2-[(methylamino)methyl]phenol in high yield and purity.
-
Materials:
-
4-Chlorophenol (1.0 eq)
-
Aqueous Formaldehyde (37 wt. %, 1.1 eq)
-
Aqueous Methylamine (40 wt. %, 1.1 eq)
-
Ethanol or Isopropanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Vessel Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and ethanol (approx. 3-4 mL per gram of phenol). Stir until dissolved.
-
Rationale: Ethanol is an excellent solvent for all reactants and facilitates a homogenous reaction mixture.
-
-
Reagent Addition: In a separate beaker, pre-mix the aqueous formaldehyde (1.1 eq) and aqueous methylamine (1.1 eq) and cool briefly in an ice bath. Add this mixture dropwise to the stirred solution of 4-chlorophenol.
-
Rationale: Pre-mixing and cooling controls the initial exotherm from iminium ion formation. Dropwise addition to the phenol solution ensures the phenol is in excess relative to the electrophile, minimizing polysubstitution.
-
-
Reaction: Heat the mixture to reflux (approx. 80-85°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-chlorophenol spot is consumed.
-
Rationale: Heating provides the necessary activation energy for the electrophilic substitution step. TLC is a critical self-validating step to confirm reaction completion and avoid unnecessary heating that could lead to side products.
-
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Rationale: Removing the bulk solvent simplifies the subsequent aqueous work-up.
-
-
Aqueous Work-up: To the resulting residue, add ethyl acetate and water. Basify the aqueous layer carefully with saturated NaHCO₃ solution until pH ~8-9.
-
Rationale: The product is an amine and can exist as a salt. Basification ensures it is in its free base form, which is preferentially soluble in the organic layer. Ethyl acetate is a suitable extraction solvent.
-
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic extracts and wash sequentially with water and then brine.
-
Rationale: Multiple extractions ensure complete recovery of the product. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
-
Expected Spectroscopic Characterization
Authentic spectral data is not available in public repositories. The following are predicted signatures based on the molecule's structure, crucial for verifying the identity of the synthesized compound.
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (3H): Expect three signals in the ~6.7-7.3 ppm region. The proton ortho to the -OH and -CH₂NHCH₃ groups will likely be a doublet, the proton meta to the -OH will be a doublet of doublets, and the proton ortho to the Cl will be a doublet.
-
Benzylic Protons (-CH₂-): A sharp singlet at ~3.8-4.0 ppm, integrating to 2H.
-
N-Methyl Protons (-CH₃): A sharp singlet at ~2.3-2.5 ppm, integrating to 3H.
-
Labile Protons (-OH, -NH): Two broad singlets, integrating to 1H each. Their chemical shift will be highly dependent on solvent and concentration. These signals will disappear upon a D₂O shake.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic Carbons: Expect 6 distinct signals in the ~115-160 ppm range, including the C-O, C-Cl, and C-CH₂ carbons.
-
Benzylic Carbon (-CH₂-): A signal around ~55-60 ppm.
-
N-Methyl Carbon (-CH₃): A signal around ~35-40 ppm.
-
-
FT-IR (KBr pellet or thin film):
-
O-H Stretch: A very broad peak from ~3200-3600 cm⁻¹.
-
N-H Stretch: A moderate, sharp peak around ~3300-3400 cm⁻¹.
-
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
-
C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).
-
C=C Stretch (Aromatic): Sharp peaks around ~1600 cm⁻¹ and ~1470 cm⁻¹.
-
C-Cl Stretch: A strong peak in the fingerprint region, ~1000-1100 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak at m/z = 171.
-
Isotope Peak (M+2)⁺: A characteristic peak at m/z = 173, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Major Fragment: A prominent peak at m/z = 128, corresponding to the loss of the methylamino group (•NHCH₃), resulting from benzylic cleavage.
-
Reactivity, Stability, and Potential Applications
Chemical Reactivity
The molecule possesses three key reactive centers:
-
Phenolic Hydroxyl: It is acidic and can be deprotonated to form a phenoxide. It is a target for O-alkylation or O-acylation to generate ethers and esters.
-
Secondary Amine: The lone pair on the nitrogen makes it nucleophilic and basic. It can be N-alkylated, N-acylated, or protonated to form ammonium salts.
-
Aromatic Ring: While activated by the -OH group, the ring is also deactivated by the -Cl atom. Further electrophilic aromatic substitution is possible but may require forcing conditions.
Stability and Storage
The compound is expected to be stable under standard laboratory conditions. However, phenols are susceptible to air oxidation over time, which can lead to discoloration. It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to maximize its shelf life.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for this compound, its structure is of interest to medicinal chemists. Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[7][8] The chlorine atom can enhance membrane permeability, improve metabolic stability, and participate in halogen bonding.
-
Scaffold for Synthesis: 4-Chloro-2-[(methylamino)methyl]phenol is an ideal starting point or "scaffold." The hydroxyl and amine groups provide convenient handles for building molecular complexity, allowing for the exploration of chemical space in lead optimization campaigns.
-
Antimicrobial Research: Structurally related chlorinated phenols, such as 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), have demonstrated significant antimicrobial and antibiofilm activity against pathogens like MRSA.[9] This suggests that the title compound could serve as a valuable precursor for developing novel anti-infective agents.
Safety and Handling
No specific toxicological data is available for 4-Chloro-2-[(methylamino)methyl]phenol. However, based on analogous structures like 4-chloro-2-methylphenol, it should be handled as a hazardous substance.[10]
-
Hazards: Assumed to be corrosive and capable of causing severe skin and eye damage. Potentially toxic if inhaled or ingested.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Hoffman Fine Chemicals. CAS 38926-77-1 | 4-Chloro-2-[(methylamino)methyl]phenol. [Link]
-
PubChem. 4-Chloro-2-[(dimethylamino)methyl]phenol. [Link]
-
OECD SIDS. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5. [Link]
-
National Center for Biotechnology Information. 4-Chloro-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. [Link]
-
ResearchGate. (PDF) 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol. [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
Organic Reactions. The Mannich Reaction. [Link]
-
Brunel University Research Archive. A study of the mannich reaction with. [Link]
-
PubChem. 4-Chloro-2-methylphenol. [Link]
-
Mol-Instincts. 4-chloro-2-methylphenol. [Link]
-
BYJU'S. Mannich Reaction Mechanism. [Link]
-
Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. [Link]
-
PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ResearchGate. (PDF) 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
National Center for Biotechnology Information. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 4-chloro-2-[(methylamino)methyl]phenol synthesis - chemicalbook [chemicalbook.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. byjus.com [byjus.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
